2,3,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,4-dicyanobenzene
Overview
Description
2,3,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,4-dicyanobenzene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its four carbazole units attached to a dicyanobenzene core, making it a potent donor-acceptor fluorophore. It has gained significant attention due to its excellent redox properties, chemical stability, and broad applicability in photocatalytic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,4-dicyanobenzene typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation reaction, where the photoactive unit is reacted with formaldehyde dimethyl acetal under specific conditions to form hyper-crosslinked porous organic polymers . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with additional steps to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and verify the structure of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,4-dicyanobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique donor-acceptor properties, which allow it to participate in electron transfer processes .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms with altered electronic properties .
Scientific Research Applications
2,3,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,4-dicyanobenzene has a wide range of applications in scientific research. It is extensively used as a photocatalyst in organic transformations, including C(sp3)-P bond construction and selective oxidation of sulfides . Additionally, it has applications in the detoxification of chemical warfare agents and the synthesis of pharmaceutical intermediates . Its unique properties also make it valuable in the development of new materials for optoelectronic devices .
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,4-dicyanobenzene involves its role as a donor-acceptor fluorophore. The carbazole units act as electron donors, while the dicyanobenzene core serves as an electron acceptor. This arrangement facilitates efficient electron transfer processes, making the compound an effective photocatalyst . The molecular targets and pathways involved in its action include various organic substrates that undergo transformation under light irradiation .
Comparison with Similar Compounds
Similar Compounds:
- 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene
- 2,3,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)terephthalonitrile
Uniqueness: Compared to similar compounds, 2,3,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,4-dicyanobenzene stands out due to its enhanced stability and broader applicability in photocatalytic reactions. Its unique structural arrangement allows for more efficient electron transfer, making it a superior choice for various applications in organic synthesis and material science .
Properties
IUPAC Name |
2,3,5,6-tetrakis(3,6-diphenylcarbazol-9-yl)benzene-1,4-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H64N6/c105-65-91-101(107-93-49-41-75(67-25-9-1-10-26-67)57-83(93)84-58-76(42-50-94(84)107)68-27-11-2-12-28-68)102(108-95-51-43-77(69-29-13-3-14-30-69)59-85(95)86-60-78(44-52-96(86)108)70-31-15-4-16-32-70)92(66-106)104(110-99-55-47-81(73-37-21-7-22-38-73)63-89(99)90-64-82(48-56-100(90)110)74-39-23-8-24-40-74)103(91)109-97-53-45-79(71-33-17-5-18-34-71)61-87(97)88-62-80(46-54-98(88)109)72-35-19-6-20-36-72/h1-64H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXGZQQJNNPTNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=C(C(=C(C(=C6N7C8=C(C=C(C=C8)C9=CC=CC=C9)C1=C7C=CC(=C1)C1=CC=CC=C1)C#N)N1C2=C(C=C(C=C2)C2=CC=CC=C2)C2=C1C=CC(=C2)C1=CC=CC=C1)N1C2=C(C=C(C=C2)C2=CC=CC=C2)C2=C1C=CC(=C2)C1=CC=CC=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H64N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1397.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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